
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.
科学的研究の応用
Synthetic Methods and Chemical Properties
Synthesis of Tetrahydroisoquinoline Derivatives
Research demonstrates methods for synthesizing 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives through isocyanide-based, three-component reactions, highlighting the compound's versatility in chemical synthesis and potential as a precursor for further chemical modifications (Schuster et al., 2010).
Antibacterial and Anticancer Activity
Some studies have explored the synthesis of new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer evaluation, indicating the broader class of chloroquinoline derivatives' potential in medicinal chemistry (Bondock & Gieman, 2015).
Manufacturing Routes for Anticonvulsants
The development of manufacturing routes for compounds like SB-406725A, starting from isoquinoline derivatives, showcases the application of such chemical structures in developing therapeutic agents (Walker et al., 2010).
Metal-free Oxidative Functionalization
Studies on metal-free alkyl radical-induced addition/cyclization reactions for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives illustrate innovative approaches to constructing complex molecular frameworks, which could be relevant for creating derivatives of the compound (Zhu et al., 2016).
Fluorescently Labeled Oligodeoxyribonucleotides
The synthesis and fluorescence studies on compounds structurally related to 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, such as benzo[de]isoquinoline derivatives, indicate potential applications in biochemical assays and molecular biology research (Singh et al., 2007).
特性
IUPAC Name |
4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-3-4-14-7-10-17(12-18(14)23)22-19(24)15-5-8-16(21)9-6-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJYRZINFIXKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2898146.png)
![2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole](/img/structure/B2898147.png)
![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)
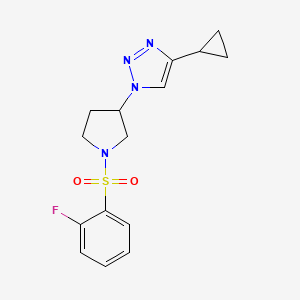
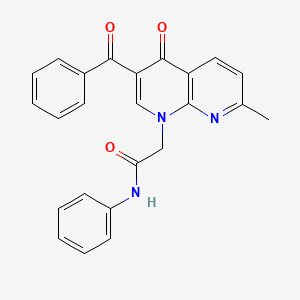
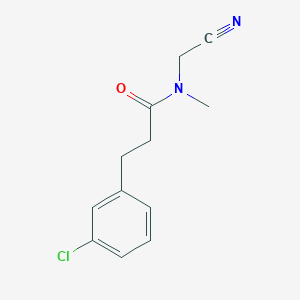
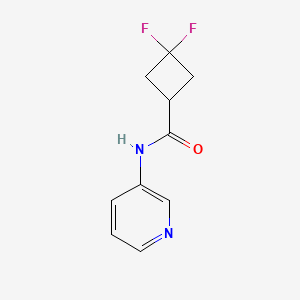
![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)
![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)
![N-Methyl-1-pyrazin-2-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine](/img/structure/B2898165.png)
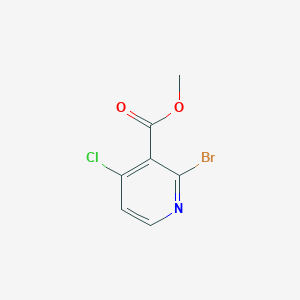

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)